molecular formula C11H11F3O2 B7906120 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone

Cat. No.: B7906120
M. Wt: 232.20 g/mol
InChI Key: BTPRRHBOZCZREZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, making it a fluorinated aromatic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxy-2,3-dimethylbenzene under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,2,2-trifluoroacetophenone and 4-methoxy-2,3-dimethylbenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to a suitable temperature, often around 80-100°C, for several hours.

    Product Isolation: The product is then isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized reaction conditions can be employed to enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(2,3-dimethylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanol

Uniqueness

2,2,2-Trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone is unique due to the combination of trifluoromethyl and methoxy groups on the same aromatic ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-2,3-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-6-7(2)9(16-3)5-4-8(6)10(15)11(12,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPRRHBOZCZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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